

# Technical Guide: 14-(Fmoc-amino)-tetradecanoic Acid in Research and Development

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## Compound of Interest

Compound Name: 14-(Fmoc-amino)-tetradecanoic acid

Cat. No.: B6335489

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CAS Number: 1931109-55-5

## Introduction

**14-(Fmoc-amino)-tetradecanoic acid** is a bifunctional linker molecule increasingly utilized in the fields of peptide synthesis, drug discovery, and biotechnology. Its structure, featuring a long aliphatic chain terminating in a carboxylic acid and an Fmoc-protected amine, makes it a versatile building block for the synthesis of complex biomolecules and targeted therapeutics. This technical guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The fundamental properties of **14-(Fmoc-amino)-tetradecanoic acid** are summarized in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that some physical properties, such as boiling point and pKa, are predicted values.

Property	Value	Source
CAS Number	1931109-55-5	[1][2]
Molecular Formula	C <sub>29</sub> H <sub>39</sub> NO <sub>4</sub>	[1][2]
Molecular Weight	465.6 g/mol	[1]
Exact Mass	465.2879 u	[2]
Purity	>95% (typically)	[2]
Appearance	White to off-white solid	N/A
Boiling Point (Predicted)	646.3 ± 28.0 °C	[3]
Density (Predicted)	1.098 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	4.78 ± 0.10	[3]
Storage Conditions	-20°C for long-term storage	[1]

## Core Applications in Drug Development and Research

The primary application of **14-(Fmoc-amino)-tetradecanoic acid** is as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[1][3][4][5][6]</sup> PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The aliphatic chain of **14-(Fmoc-amino)-tetradecanoic acid** serves as a spacer, connecting the target-binding ligand to the E3 ligase-binding ligand.

The terminal functional groups allow for sequential or orthogonal conjugation:

- The Fmoc-protected amine can be deprotected under basic conditions (e.g., piperidine in DMF) to reveal a primary amine, which can then be coupled to a desired molecule.<sup>[3][4][6]</sup>
- The carboxylic acid can be activated (e.g., using HATU or EDC) to form a stable amide bond with a primary amine on another molecule.<sup>[3][4][6]</sup>

This bifunctionality makes it a valuable tool in solid-phase peptide synthesis (SPPS) for the introduction of a lipophilic tail or for linking peptides to other moieties.

## Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **14-(Fmoc-amino)-tetradecanoic acid** is not readily available in the searched literature, its synthesis would likely involve the protection of the amine group of 14-aminotetradecanoic acid with Fmoc-OSu or a similar reagent.

The following are generalized experimental protocols for the utilization of **14-(Fmoc-amino)-tetradecanoic acid** in its primary application, solid-phase peptide synthesis, based on standard laboratory practices.

### Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the terminal amine of **14-(Fmoc-amino)-tetradecanoic acid** that has been previously coupled to a solid support.

Materials:

- Resin-bound peptide with a terminal **14-(Fmoc-amino)-tetradecanoic acid**
- 20% Piperidine in N,N-Dimethylformamide (DMF)
- DMF
- Dichloromethane (DCM)
- Inert gas (Nitrogen or Argon)

Procedure:

- Swell the resin in DMF for 30-60 minutes in a fritted reaction vessel.
- Drain the DMF.
- Add the 20% piperidine in DMF solution to the resin.

- Agitate the mixture gently using a shaker or by bubbling an inert gas from the bottom of the vessel for 20-30 minutes at room temperature.<sup>[7]</sup>
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
- Wash the resin with DCM (2-3 times) and dry under vacuum.

## Protocol 2: Carboxylic Acid Activation and Coupling

This protocol outlines the coupling of the carboxylic acid of **14-(Fmoc-amino)-tetradecanoic acid** to a resin-bound amine.

Materials:

- **14-(Fmoc-amino)-tetradecanoic acid**
- Resin with a free primary amine
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or a similar coupling agent
- N,N-Diisopropylethylamine (DIPEA)
- DMF

Procedure:

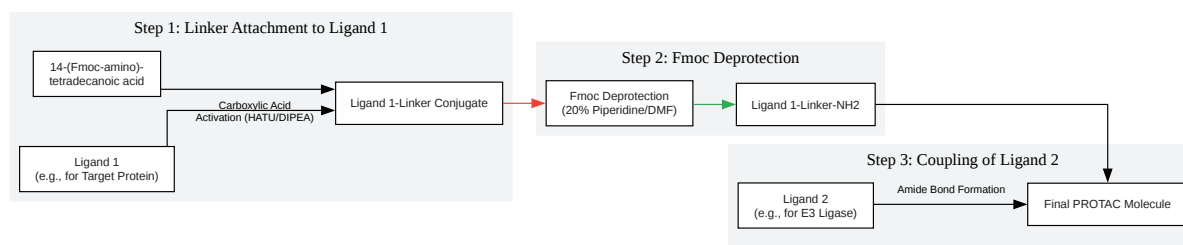
- Swell the amine-functionalized resin in DMF for 30-60 minutes.
- In a separate vial, dissolve **14-(Fmoc-amino)-tetradecanoic acid** (1.5-3 equivalents relative to the resin loading) and HATU (1.5-3 equivalents) in DMF.
- Add DIPEA (3-6 equivalents) to the solution from step 2 and pre-activate for 5-10 minutes at room temperature.
- Drain the DMF from the swollen resin and add the pre-activated linker solution.

- Agitate the reaction mixture for 2-4 hours at room temperature.
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
- Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

## Visualizing Workflows and Pathways

### PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing **14-(Fmoc-amino)-tetradecanoic acid** as a linker.

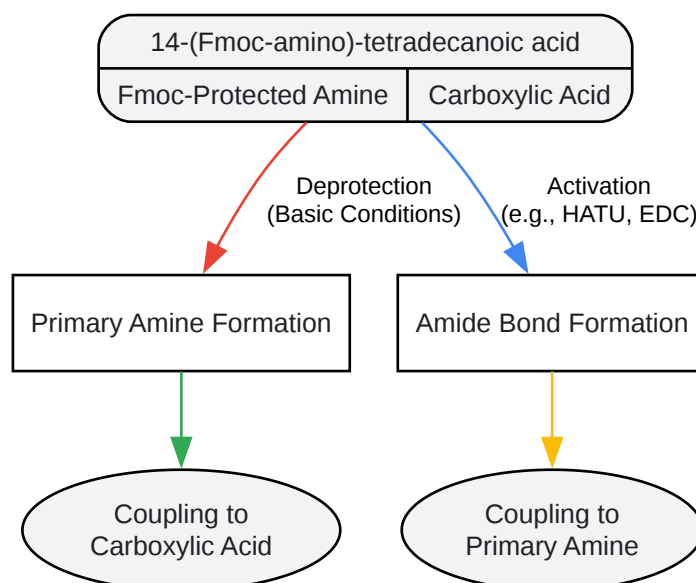


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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

### Logical Relationship of Functional Groups

This diagram illustrates the reactivity of the two functional groups of **14-(Fmoc-amino)-tetradecanoic acid**.



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Caption: Reactivity of the functional groups of **14-(Fmoc-amino)-tetradecanoic acid**.

This technical guide provides a foundational understanding of **14-(Fmoc-amino)-tetradecanoic acid** for its application in research and development. While specific experimental data for this compound is limited in publicly accessible literature, the provided general protocols and workflows offer a strong starting point for its use in the synthesis of PROTACs and other complex molecules. Researchers are advised to perform small-scale test reactions to optimize conditions for their specific applications.

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- To cite this document: BenchChem. [Technical Guide: 14-(Fmoc-amino)-tetradecanoic Acid in Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6335489#14-fmoc-amino-tetradecanoic-acid-cas-number-1931109-55-5>]

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